N-[(5-chloro-8-hydroxy-7-quinolyl)-(p-tolyl)methyl]butanamide
CAS No.:
Cat. No.: VC14525431
Molecular Formula: C21H21ClN2O2
Molecular Weight: 368.9 g/mol
* For research use only. Not for human or veterinary use.
![N-[(5-chloro-8-hydroxy-7-quinolyl)-(p-tolyl)methyl]butanamide -](/images/structure/VC14525431.png)
Specification
Molecular Formula | C21H21ClN2O2 |
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Molecular Weight | 368.9 g/mol |
IUPAC Name | N-[(5-chloro-8-hydroxyquinolin-7-yl)-(4-methylphenyl)methyl]butanamide |
Standard InChI | InChI=1S/C21H21ClN2O2/c1-3-5-18(25)24-19(14-9-7-13(2)8-10-14)16-12-17(22)15-6-4-11-23-20(15)21(16)26/h4,6-12,19,26H,3,5H2,1-2H3,(H,24,25) |
Standard InChI Key | UVSUHNPGFMUNCC-UHFFFAOYSA-N |
Canonical SMILES | CCCC(=O)NC(C1=CC=C(C=C1)C)C2=CC(=C3C=CC=NC3=C2O)Cl |
Introduction
Chemical Structure and Properties
N-[(5-chloro-8-hydroxy-7-quinolyl)-(p-tolyl)methyl]butanamide is a quinoline-derived compound with a complex aromatic scaffold. Its structure combines a 5-chloro-8-hydroxyquinoline core, a para-methylphenyl (p-tolyl) group, and a butanamide moiety. The compound’s molecular formula is CHClNO, with an approximate molecular weight of 383.87 g/mol. Key structural features include:
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Quinoline core: A bicyclic aromatic system with electron-withdrawing chlorine and hydroxyl substituents at positions 5 and 8, respectively.
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p-Tolyl group: A para-substituted methylbenzene moiety linked via a methylene bridge.
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Butanamide side chain: A four-carbon amide chain enhancing solubility and potential bioavailability.
Property | Value | Source |
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Molecular Formula | CHClNO | |
Molecular Weight | 383.87 g/mol | |
Hydrogen Bond Acceptors | 4 | |
Hydrogen Bond Donors | 2 | |
LogP | ~5.8 (estimated) |
Synthesis and Synthetic Routes
The synthesis of quinoline derivatives typically involves multi-step reactions. For this compound, plausible routes include:
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Condensation reactions:
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Functional group transformations:
Key challenges include controlling regioselectivity and minimizing byproduct formation (e.g., dichlorinated quinolines) .
Comparative Analysis with Structural Analogues
Toxicological Considerations
While specific toxicity data is unavailable, quinoline derivatives generally show:
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Moderate toxicity: LD values in rodents typically exceed 500 mg/kg for related compounds .
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Hepatotoxicity: Potential risks due to cytochrome P450 interactions, though butanamide may mitigate this .
Research Gaps and Future Directions
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Experimental Validation:
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In vitro assays to confirm antimicrobial/anticancer activity.
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In vivo pharmacokinetic studies to assess bioavailability.
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Structure-Activity Relationships (SAR):
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Modifying the p-tolyl group (e.g., electron-withdrawing substituents) to enhance activity.
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Synthetic Optimization:
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